

In-depth analysis of Diltiazem Malate's molecular formula C26H32N2O9S

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An In-depth Technical Guide to Diltiazem Malate (C26H32N2O9S)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diltiazem Malate, with the molecular formula C26H32N2O9S, is the malate salt of Diltiazem, a potent benzothiazepine calcium channel blocker.[1][2] This technical guide provides a comprehensive analysis of its molecular and physicochemical properties, synthesis, and analytical characterization. Detailed experimental protocols for its analysis are presented, alongside a depiction of its mechanism of action through relevant signaling pathways. This document is intended to serve as a core resource for researchers and professionals involved in the development and study of cardiovascular drugs.

Molecular and Physicochemical Properties

Diltiazem Malate is a salt formed between the active pharmaceutical ingredient Diltiazem and L-malic acid.[3] This salt formation is a common strategy to modify the physicochemical properties of a drug substance.[3]

Molecular Data



Property	Value	Source
Molecular Formula	C26H32N2O9S	[4][5]
Molecular Weight	548.61 g/mol	[4][5]
IUPAC Name	[(2S,3S)-5-[2- (dimethylamino)ethyl]-2-(4- methoxyphenyl)-4-oxo-2,3- dihydro-1,5-benzothiazepin-3- yl] acetate; (2S)-2- hydroxybutanedioic acid	[6]
CAS Number	144604-00-2	[2]

Physicochemical Data

Property	Value	Source
Melting Point	Diltiazem Base: 103.8 °C; Diltiazem Hydrochloride: 214.5 °C	[7]
Water Solubility (Predicted)	0.0168 mg/mL	[1]
pKa (Strongest Acidic)	12.86 (Predicted)	[1][2]
pKa (Strongest Basic)	8.18 (Predicted)	[1][2]

Synthesis of Diltiazem Malate

The synthesis of **Diltiazem Malate** involves a multi-step process, beginning with the synthesis of the Diltiazem base, followed by salt formation with L-malic acid.

Synthesis of Diltiazem Base

A common route for the synthesis of Diltiazem involves the condensation of 4-methoxybenzaldehyde with methyl chloroacetate, followed by reaction with 2-aminothiophenol to form the benzothiazepine ring system. The resulting intermediate is then further modified to yield Diltiazem.[8][9]



Preparation of Diltiazem Malate

Experimental Protocol:

- Dissolution: Dissolve equimolar amounts of Diltiazem base and L-malic acid in a suitable solvent, such as acetonitrile.[10]
- Crystallization: Allow the solvent to evaporate slowly at ambient temperature.[10]
- Isolation: Collect the resulting crystals of **Diltiazem Malate**.
- Drying: Dry the crystals under vacuum to remove any residual solvent.

Analytical Characterization

A variety of analytical techniques are employed to characterize **Diltiazem Malate** and ensure its purity and identity.

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol:

- Instrumentation: A standard HPLC system equipped with a UV detector.[11]
- Column: A reverse-phase C18 column is typically used.
- Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and organic solvents like acetonitrile and methanol. The exact ratio may need optimization.
- Flow Rate: Typically around 1.0 mL/min.
- Detection: UV detection at a wavelength of approximately 240 nm.[12]
- Sample Preparation: Dissolve a precisely weighed amount of **Diltiazem Malate** in the mobile phase to a known concentration.
- Injection Volume: Typically 10-20 μL.
- Analysis: The retention time and peak area are used to identify and quantify the analyte.



UV-Visible Spectrophotometry

Experimental Protocol:

- Instrumentation: A UV-Visible spectrophotometer.
- Solvent: A suitable solvent in which **Diltiazem Malate** is soluble, such as methanol.
- Sample Preparation: Prepare a solution of **Diltiazem Malate** of known concentration in the chosen solvent.
- Analysis: Scan the sample across a relevant wavelength range (e.g., 200-400 nm) to
 determine the wavelength of maximum absorbance (λmax). The absorbance at λmax can be
 used for quantitative analysis based on a calibration curve. For diltiazem, a λmax around 240
 nm is often utilized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

- Instrumentation: A high-resolution NMR spectrometer.
- Solvent: A deuterated solvent in which the sample is soluble, such as deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).[12]
- Sample Preparation: Dissolve a small amount of **Diltiazem Malate** in the deuterated solvent.
- Analysis: Acquire 1H and 13C NMR spectra. The chemical shifts, splitting patterns, and
 integration of the signals are used to confirm the molecular structure of the compound. Twodimensional NMR techniques like COSY and HSQC can be employed for more detailed
 structural elucidation.[12]

Mechanism of Action and Signaling Pathways

Diltiazem is a non-dihydropyridine calcium channel blocker.[2] Its primary mechanism of action is the inhibition of calcium ion influx through L-type voltage-gated calcium channels in cardiac and vascular smooth muscle cells.[13][14] This action leads to a cascade of downstream effects resulting in vasodilation and reduced cardiac workload.[2][14]



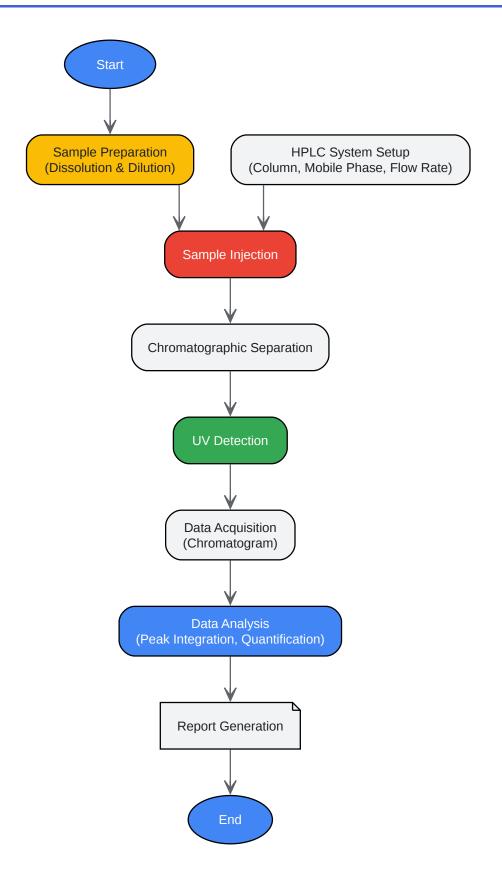
Signaling Pathway in Vascular Smooth Muscle

Diltiazem's vasodilatory effect is achieved by inhibiting the influx of extracellular calcium into vascular smooth muscle cells. This prevents the calcium-dependent activation of myosin light chain kinase, leading to muscle relaxation and vasodilation.[6][13][14]









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